

# Efficacy of HH0043 compared to previously published data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HH0043    |           |
| Cat. No.:            | B15611708 | Get Quote |

## No Publicly Available Efficacy Data for HH0043 to Date

As of December 2025, there is no publicly available scientific literature, clinical trial data, or other published information regarding the efficacy of a compound designated as "**HH0043**." Searches for this specific identifier have not yielded any relevant results.

A similarly named investigational drug, HB0043, is currently in early-stage clinical development. HB0043 is a bispecific antibody that targets both Interleukin-17A (IL-17A) and the Interleukin-36 receptor (IL-36R). It is being evaluated for the treatment of moderate to severe Hidradenitis Suppurativa (HS).

A Phase I/II open-label, dose-escalation clinical trial (NCT06895499) has been registered to assess the efficacy, safety, and tolerability of HB0043 in adult patients with this condition.[1] The study is projected to be completed in March 2026, with primary completion estimated for January 2026.[1] Consequently, no efficacy data from this trial has been published.

Due to the absence of any performance data for either "**HH0043**" or the clinical-stage "HB0043," a comparison of its efficacy with previously published data for other therapeutic alternatives is not possible at this time.

Further information will likely become available following the completion of ongoing and future clinical studies and their subsequent publication in peer-reviewed journals or presentation at



scientific conferences. Researchers and drug development professionals are advised to monitor clinical trial registries and scientific literature for future updates on HB0043.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Efficacy of HH0043 compared to previously published data]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15611708#efficacy-of-hh0043-compared-to-previously-published-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





